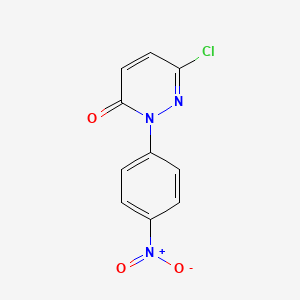

6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one

CAS No.: 22202-98-8

Cat. No.: VC16055636

Molecular Formula: C10H6ClN3O3

Molecular Weight: 251.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22202-98-8 |

|---|---|

| Molecular Formula | C10H6ClN3O3 |

| Molecular Weight | 251.62 g/mol |

| IUPAC Name | 6-chloro-2-(4-nitrophenyl)pyridazin-3-one |

| Standard InChI | InChI=1S/C10H6ClN3O3/c11-9-5-6-10(15)13(12-9)7-1-3-8(4-2-7)14(16)17/h1-6H |

| Standard InChI Key | GLWFGRAIKWTQCK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1N2C(=O)C=CC(=N2)Cl)[N+](=O)[O-] |

Introduction

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of pyridazin-3-one derivatives often involves cyclization or condensation reactions. For 6-chloro-2-(4-nitrophenyl)-2H-pyridazin-3-one, plausible routes include:

-

Nucleophilic Aromatic Substitution: Reacting 3,6-dichloropyridazine with 4-nitrophenylboronic acid under Suzuki-Miyaura coupling conditions .

-

Cyclocondensation: Using 3-oxo-2-arylhydrazonopropanals and active methylene compounds (e.g., nitrophenylacetic acid) in acetic anhydride .

-

Chlorination-Nitration Sequence: Introducing chlorine via phosphorus oxychloride (POCl3) followed by nitration of a phenyl precursor .

Example Protocol from Literature :

-

Reactants: 3-Oxo-2-(4-nitrophenylhydrazono)propanal and p-nitrophenylacetic acid.

-

Conditions: Reflux in acetic anhydride for 1–2 hours.

-

Yield: ~85–90% after recrystallization from ethanol.

Structural and Physicochemical Properties

Crystallographic Data

While no direct data exists for this compound, analogous structures (e.g., 6-chloro-3-methyl-2H-pyridazin-3-one) exhibit:

-

Intermolecular Interactions: π-π stacking (centroid distances: ~3.70 Å) and C–H···N hydrogen bonds .

Spectral Characterization

-

IR Spectroscopy:

-

NMR (DMSO-d6):

Physicochemical Parameters

Reactivity and Applications

Chemical Reactivity

-

Nucleophilic Substitution: The C6-Cl bond undergoes substitution with amines or alkoxides .

-

Reduction: The NO2 group can be reduced to NH2 using H2/Pd-C or SnCl2 .

-

Cycloadditions: Participates in Diels-Alder reactions due to electron-deficient pyridazine ring .

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume